[1,4]Oxazepino[5,4-a]isoindole-2,7-dione, 4,5-dihydro-1-phenyl-
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Overview
Description
[1,4]Oxazepino[5,4-a]isoindole-2,7-dione, 4,5-dihydro-1-phenyl- is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes an oxazepine and an isoindole moiety, making it a valuable scaffold for the development of new pharmaceuticals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,4]Oxazepino[5,4-a]isoindole-2,7-dione, 4,5-dihydro-1-phenyl- typically involves multi-step procedures that include cyclization reactions. One common approach is the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization to form the oxazepine ring . The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
[1,4]Oxazepino[5,4-a]isoindole-2,7-dione, 4,5-dihydro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Common in organic synthesis, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, [1,4]Oxazepino[5,4-a]isoindole-2,7-dione, 4,5-dihydro-1-phenyl- serves as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as a scaffold for drug development. Its ability to interact with various biological targets makes it a candidate for the design of new therapeutic agents, particularly in the treatment of viral infections and cancer .
Industry
In the industrial sector, [1,4]Oxazepino[5,4-a]isoindole-2,7-dione, 4,5-dihydro-1-phenyl- can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for applications that require durable and high-performance materials .
Mechanism of Action
The mechanism of action of [1,4]Oxazepino[5,4-a]isoindole-2,7-dione, 4,5-dihydro-1-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic structures such as:
Isoindoline-1,3-dione: Known for its use in pharmaceuticals and materials science.
Oxazepine derivatives: These compounds share structural similarities and exhibit comparable reactivity and applications.
Uniqueness
What sets [1,4]Oxazepino[5,4-a]isoindole-2,7-dione, 4,5-dihydro-1-phenyl- apart is its fused ring system, which combines the properties of both oxazepine and isoindole. This unique structure enhances its versatility and potential for diverse applications, making it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
205243-92-1 |
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Molecular Formula |
C18H13NO3 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1-phenyl-4,5-dihydro-[1,4]oxazepino[4,5-b]isoindole-2,7-dione |
InChI |
InChI=1S/C18H13NO3/c20-17-14-9-5-4-8-13(14)16-15(12-6-2-1-3-7-12)18(21)22-11-10-19(16)17/h1-9H,10-11H2 |
InChI Key |
SAXLVZIOIDFJEY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C(=C2N1C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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